1-(3-Bromonaphthalen-1-yl)ethanone 1-(3-Bromonaphthalen-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC18737797
InChI: InChI=1S/C12H9BrO/c1-8(14)12-7-10(13)6-9-4-2-3-5-11(9)12/h2-7H,1H3
SMILES:
Molecular Formula: C12H9BrO
Molecular Weight: 249.10 g/mol

1-(3-Bromonaphthalen-1-yl)ethanone

CAS No.:

Cat. No.: VC18737797

Molecular Formula: C12H9BrO

Molecular Weight: 249.10 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromonaphthalen-1-yl)ethanone -

Specification

Molecular Formula C12H9BrO
Molecular Weight 249.10 g/mol
IUPAC Name 1-(3-bromonaphthalen-1-yl)ethanone
Standard InChI InChI=1S/C12H9BrO/c1-8(14)12-7-10(13)6-9-4-2-3-5-11(9)12/h2-7H,1H3
Standard InChI Key QRXVWEIGTXEXMW-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC(=CC2=CC=CC=C21)Br

Introduction

Chemical Identity and Structural Characteristics

1-(4-Bromonaphthalen-1-yl)ethanone belongs to the class of aryl ketones, characterized by a naphthalene core substituted with a bromine atom at the 4-position and an acetyl group at the 1-position. The molecular formula is C12H9BrO\text{C}_{12}\text{H}_9\text{BrO}, with a molar mass of 249.10 g/mol . Its structure is validated by spectroscopic data:

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): Signals at δ 8.31 (dd, J=7.3,2.2J = 7.3, 2.2 Hz, 1H), 8.16–8.08 (m, 1H), and 7.66–7.50 (m, 3H) confirm the naphthalene backbone and acetyl group .

  • IR (KBr): A strong absorption band at 1,680 cm1^{-1} corresponds to the carbonyl stretch .

The bromine substitution enhances electrophilic reactivity, enabling cross-coupling reactions and nucleophilic substitutions.

Synthetic Methodologies and Optimization

Microwave-Assisted Condensation

A modern approach utilizes microwave irradiation to condense 1-(4-bromonaphthalen-1-yl)ethanone with aromatic aldehydes using fly-ash:H2_2SO4_4 as a catalyst. This solvent-free method achieves 95% yield in 5–6 minutes, offering superior efficiency and environmental benefits . Representative reaction:

1-(4-Bromonaphthalen-1-yl)ethanone + BenzaldehydeFly-ash:H2SO4,μWChalcone Derivative\text{1-(4-Bromonaphthalen-1-yl)ethanone + Benzaldehyde} \xrightarrow{\text{Fly-ash:H}_2\text{SO}_4, \mu\text{W}} \text{Chalcone Derivative}

Synthesis of Heterocyclic Derivatives

1-(4-Bromonaphthalen-1-yl)ethanone is a precursor for pyrazolines and benzodiazepines:

  • Pyrazolines: Cyclization with phenylhydrazine in DMF yields pyrazoline derivatives with antimicrobial activity .

  • Benzodiazepines: Reaction with 3,4-diaminotoluene under basic conditions produces 1,5-benzodiazepines, evaluated for CNS activity .

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

The compound exhibits moderate solubility in chloroform (20.6 µg/mL) and methanol (63.5 µg/mL). Its consensus log PP (3.43) indicates high lipophilicity, favoring blood-brain barrier permeation .

PropertyValueMethod
Solubility (Water)0.0206 mg/mLESOL
Log PP3.43 (Consensus)XLOGP3
TPSA17.07 Å2^2SILICOS-IT

Pharmacokinetic Profiling

  • GI Absorption: High (Bioavailability Score: 0.55) .

  • CYP Inhibition: Inhibits CYP1A2 and CYP2C19, posing drug-drug interaction risks .

  • Skin Permeation: Low (logKp=5.3\log K_p = -5.3 cm/s), minimizing transdermal uptake .

Applications in Pharmaceutical Research

Fluorescent Probes

The bromonaphthoyl moiety serves as a fluorophore in imaging agents. Copper bis(diketonate) complexes derived from this compound exhibit strong emission at 450–500 nm, useful in cellular staining .

Antimicrobial Agents

Pyrazoline derivatives synthesized from 1-(4-bromonaphthalen-1-yl)ethanone show broad-spectrum activity against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) .

Central Nervous System (CNS) Therapeutics

Benzodiazepine analogs demonstrate anxiolytic and anticonvulsant effects in preclinical models, with ED50_{50} values comparable to diazepam .

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

  • 13C^{13}\text{C} NMR (75 MHz, CDCl3_3): Peaks at δ 198.4 (C=O), 135.2–122.8 (aromatic carbons), and 30.1 (CH3_3) .

  • HSQC Correlations: Confirm connectivity between H-2 (δ 8.31) and C-2 (δ 128.5) .

Mass Spectrometry

The molecular ion peak at m/zm/z 249.10 ([M]+^+) aligns with the molecular formula. Fragmentation at m/zm/z 170 ([M–Br]+^+) and 115 ([C9_9H7_7O]+^+) validates the structure .

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